6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
4-Chlorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzaldehyde moiety, a triazine ring, and anilino substituents. Its multifaceted structure allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone typically involves a multi-step process:
Formation of 4-Chlorobenzaldehyde: This can be achieved through the oxidation of 4-chlorobenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of Triazine Derivative: The triazine ring is synthesized by reacting cyanuric chloride with appropriate aniline derivatives under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 4-chlorobenzaldehyde with the triazine derivative in the presence of hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in oxidative stress.
Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
Mechanism of Action
The mechanism of action of 4-Chlorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific pathways . The triazine ring and anilino substituents play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzaldehyde (4-(3,4-Dimethoxyphenyl)-1,3-Thiazol-2-Yl)Hydrazone
- 4-Chlorobenzaldehyde Dimethyl Acetal
- 4-Chlorobenzaldehyde-2,3,5,6-d4
Uniqueness
4-Chlorobenzaldehyde 1-[4-(3,4-Dimethylanilino)-6-(4-Nitroanilino)-1,3,5-Triazin-2-Yl]Hydrazone is unique due to its combination of a chlorobenzaldehyde moiety, a triazine ring, and anilino substituents. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H21ClN8O2 |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
2-N-[(Z)-(4-chlorophenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H21ClN8O2/c1-15-3-8-20(13-16(15)2)28-23-29-22(27-19-9-11-21(12-10-19)33(34)35)30-24(31-23)32-26-14-17-4-6-18(25)7-5-17/h3-14H,1-2H3,(H3,27,28,29,30,31,32)/b26-14- |
InChI Key |
SOXCOPLDCIUTTN-WGARJPEWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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